Barium acetate

Übersicht

Beschreibung

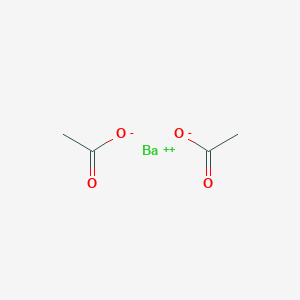

Barium acetate is a chemical compound with the formula ( \text{Ba(C}_2\text{H}_3\text{O}_2\text{)}_2 ). It is the salt of barium (II) and acetic acid. This compound appears as a white solid and is known for its high solubility in water. This compound is toxic to humans and should be handled with care. It finds applications in various fields, including chemistry and manufacturing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium acetate is typically synthesized through the reaction of acetic acid with barium carbonate: [ \text{BaCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow (\text{CH}_3\text{COO})_2\text{Ba} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is performed in solution, and the this compound crystallizes out at temperatures above 41°C. Between 25°C and 40°C, the monohydrate version crystallizes .

Alternatively, barium sulfide can be used: [ \text{BaS} + 2\text{CH}_3\text{COOH} \rightarrow (\text{CH}_3\text{COO})_2\text{Ba} + \text{H}_2\text{S} ] The solvent is evaporated off, and the this compound crystallizes .

Industrial Production Methods: In industrial settings, this compound is produced by reacting industrial-grade barium carbonate with acetic acid. The process involves acetic acid reflux to decompose barium carbonate, followed by separation, impurity removal, refined filtration, evaporation, crystallization, and drying .

Types of Reactions:

Decomposition: When heated in air, this compound decomposes to form barium carbonate. [ (\text{CH}_3\text{COO})_2\text{Ba} \rightarrow \text{BaCO}_3 + \text{H}_2\text{O} ]

Reaction with Acids: this compound reacts with sulfuric acid, hydrochloric acid, and nitric acid to form barium sulfate, barium chloride, and barium nitrate, respectively. [ (\text{CH}_3\text{COO})_2\text{Ba} + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{CH}_3\text{COOH} ] [ (\text{CH}_3\text{COO})_2\text{Ba} + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{CH}_3\text{COOH} ] [ (\text{CH}_3\text{COO})_2\text{Ba} + 2\text{HNO}_3 \rightarrow \text{Ba(NO}_3\text{)}_2 + 2\text{CH}_3\text{COOH} ]

Common Reagents and Conditions:

Sulfuric Acid: Used to produce barium sulfate.

Hydrochloric Acid: Used to produce barium chloride.

Nitric Acid: Used to produce barium nitrate.

Major Products:

Barium Carbonate: Formed upon decomposition.

Barium Sulfate, Barium Chloride, Barium Nitrate: Formed upon reaction with respective acids.

Wissenschaftliche Forschungsanwendungen

Pyrotechnics and Fireworks

Barium acetate is widely used in the pyrotechnics industry. It is a key ingredient that imparts a vibrant green color to flames and fireworks. When combined with other metal salts and oxidizers, it enhances the visual effects of fireworks displays. This application capitalizes on the compound's ability to produce specific colors when combusted, making it invaluable for creating visually stunning pyrotechnic shows .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the gravimetric determination of sulfate ions. By precipitating sulfate ions as insoluble barium sulfate (), it allows for quantitative analysis in various samples. This method is particularly useful in environmental monitoring and quality control processes where sulfate levels need to be accurately measured .

Textile and Leather Industry

This compound functions as a mordant in the dyeing processes of textiles and leather. It helps fix dyes onto fibers, enhancing color fastness and vibrancy. This application is crucial for industries that require durable and vivid colors in their products .

Ceramics and Glass Production

The compound acts as a precursor for synthesizing barium oxide, which is essential in ceramics and glass manufacturing. Barium oxide contributes to improved refractive index and insulation properties in glass products. Additionally, it is used in producing specialty glasses and advanced ceramic materials that require specific optical or thermal properties .

Medical Imaging

This compound is significant in the medical field as a precursor for barium-based contrast agents used in imaging techniques such as X-rays and CT scans. These agents enhance the visibility of internal structures during diagnostic procedures, making them critical for accurate medical assessments .

Functional Materials and Energy Storage

Research has identified this compound as a precursor for various functional materials, including barium titanate (). Barium titanate is employed in dielectric capacitors, piezoelectric devices, and energy storage systems like batteries and supercapacitors. The exploration of novel synthesis routes aims to enhance the properties of these materials for advanced technological applications .

Environmental Applications

This compound has been investigated for its potential use in environmental remediation. It can serve as a precursor for barium-based catalysts and adsorbents designed to remove sulfur compounds from fuels or capture CO2 emissions. Such applications are increasingly relevant in efforts to mitigate environmental pollution .

Innovative Synthesis Methods

Researchers are developing environmentally friendly methods for synthesizing high-purity this compound with minimal impurities and waste generation. Techniques such as ion exchange processes and precipitation methods are being explored to improve industrial efficiency while reducing environmental impact .

Case Study 1: this compound in Medical Imaging

A study conducted at a healthcare facility demonstrated the effectiveness of barium-based contrast agents synthesized from this compound during gastrointestinal imaging procedures. The results indicated improved visibility of internal structures compared to traditional methods, leading to more accurate diagnoses.

Case Study 2: Environmental Remediation Using Barium Compounds

Research published on barium-based catalysts showed promising results in removing sulfur compounds from industrial emissions. The study highlighted the potential of using this compound-derived materials for sustainable environmental practices.

Wirkmechanismus

Barium acetate exerts its effects primarily through its interaction with various acids to form corresponding barium salts. The molecular targets include the acetate ions, which facilitate the formation of barium salts such as barium sulfate, barium chloride, and barium nitrate. These reactions are crucial in various industrial and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Barium Carbonate (BaCO₃): Used in the preparation of barium acetate.

Barium Sulfate (BaSO₄): Formed from the reaction of this compound with sulfuric acid.

Barium Chloride (BaCl₂): Formed from the reaction of this compound with hydrochloric acid.

Barium Nitrate (Ba(NO₃)₂): Formed from the reaction of this compound with nitric acid.

Uniqueness of this compound: this compound is unique due to its high solubility in water and its ability to form various barium salts through reactions with different acids. This versatility makes it valuable in multiple applications, from industrial processes to scientific research .

Biologische Aktivität

Barium acetate (Ba(C₂H₃O₂)₂) is a barium salt that has garnered interest due to its various biological activities and applications. This article provides a comprehensive overview of the biological effects, toxicological profiles, and case studies related to this compound, drawing from diverse sources to ensure a thorough understanding.

This compound is a white crystalline compound that is soluble in water. It is primarily used in the chemical industry for synthesizing other barium compounds, particularly barium titanate, which is significant in electronic applications due to its ferroelectric properties. Additionally, it has been explored for its potential use in environmental remediation and as a catalyst in organic transformations .

General Toxicity

Barium compounds, including this compound, are known to be toxic, particularly when ingested or inhaled. The toxicity primarily arises from the barium ion (Ba²⁺), which can interfere with potassium homeostasis in biological systems. Acute exposure can lead to severe hypokalemia (low potassium levels), resulting in muscle weakness, paralysis, and potentially fatal cardiac arrhythmias .

Case Studies

- Acute Barium Poisoning : A notable case involved a 21-year-old male who ingested approximately 100 mL of a concentrated barium chloride solution, which led to acute toxicity symptoms such as abdominal pain and severe hypokalemia. The patient was treated with gastric lavage and potassium supplementation, highlighting the critical need for rapid intervention in cases of barium ingestion .

- Chronic Exposure Studies : Research indicates that chronic oral exposure to this compound in animal models does not significantly alter longevity or reproductive outcomes but can affect calcium and phosphorus metabolism. For instance, studies involving rats showed decreased urinary calcium levels and increased serum phosphorus levels following exposure to barium compounds .

Barium's biological effects are primarily mediated through its interaction with cellular ion channels, particularly those regulating potassium. The disruption of potassium homeostasis can lead to various physiological disturbances:

- Neurological Effects : Barium exposure has been linked to neurological impairments due to its ability to block potassium channels, leading to symptoms such as muscle weakness and paralysis .

- Cardiovascular Effects : Hypokalemia induced by barium can result in significant cardiovascular complications, including arrhythmias and elevated blood pressure .

Summary of Research Findings

Eigenschaften

IUPAC Name |

barium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ba/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHZDDVSAWDQPZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BaO4, Ba(C2H3O2)2 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020130 | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Hawley] White crystals, soluble in water; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.47 g/cm³ | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

543-80-6 | |

| Record name | Barium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA31YJ60R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.